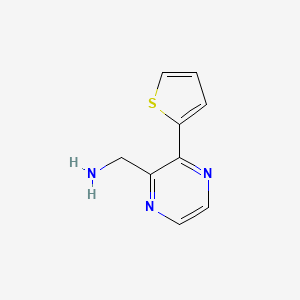
(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine
Descripción general
Descripción
(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine is a synthetic organic molecule characterized by its unique structural features, including a thiophene ring and a pyrazine moiety. These heterocyclic components are known to contribute significantly to the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound is typically encountered in its dihydrochloride salt form, which enhances its solubility in aqueous solutions, facilitating its biological applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to effectively inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
2. Antioxidant Properties
Preliminary studies suggest that this compound possesses antioxidant activities, which can help mitigate oxidative stress in biological systems. The antioxidant capacity was evaluated using DPPH radical scavenging assays, demonstrating notable efficacy .
3. Neuroprotective Effects
Some derivatives of pyrazine compounds have been linked to neuroprotective effects. Research suggests that this compound may have potential applications in treating neurodegenerative diseases due to its ability to protect neuronal cells from oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds reveal insights into its unique activity profile:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylpyrazine | Methyl group on pyrazine | Antimicrobial properties |
| 5-Amino-thiophene | Amino group on thiophene | Antioxidant effects |
| 4-(Thiazol-2-yl)aniline | Thiazole ring fused with aniline | Anticancer activity |
| 1-(Thiazol-2-yl)-1H-pyrazole | Thiazole and pyrazole combination | Neuroprotective properties |
This table illustrates how variations in structure can lead to differing biological activities, highlighting the importance of the thiophene and pyrazine moieties in conferring specific pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Antiparasitic Activity : A study focused on identifying new chemotypes against Trypanosoma brucei, the causative agent of sleeping sickness, found that compounds structurally related to this compound exhibited promising antiparasitic activity . The research highlighted structure-property relationships that could guide further development.
- Cancer Therapy : Another investigation into thiophene derivatives revealed their potential as inhibitors for Werner syndrome ATP-dependent helicase (WRN), a target for microsatellite instability cancers. The study indicated that certain modifications could enhance the compound's ability to induce DNA damage and apoptosis in cancer cells .
Propiedades
IUPAC Name |
(3-thiophen-2-ylpyrazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQXPKYXAAFUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















